molecular formula C15H20N2O2S B5607366 3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide

3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide

Cat. No. B5607366
M. Wt: 292.4 g/mol
InChI Key: JUNTTYUMNQLKQX-LZYBPNLTSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps starting from basic building blocks. For example, a similar compound, 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, was synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion, hydrazinolysis, and reaction with various benzaldehydes (Zia-ur-Rehman et al., 2009). This approach may offer insights into the synthesis of 3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide, suggesting the use of similar ring-building strategies and functional group transformations.

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was elucidated, showing the importance of molecular geometry optimization and vibrational frequency analysis (Karrouchi et al., 2020). Such studies provide a foundation for understanding the structural aspects of this compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can shed light on the reactivity of this compound. For instance, reactions involving hydrazide compounds with various reagents lead to the formation of diverse derivatives with potential biological activities (Salgın-Gökşen et al., 2007). This indicates the compound's potential to undergo various chemical transformations, providing a platform for further functionalization and application development.

Physical Properties Analysis

The physical properties of structurally similar compounds, such as solubility, melting point, and crystal structure, are often determined through experimental analysis. For instance, the crystal and electronic structure of related compounds have been studied to understand their stability and reactivity (Demir et al., 2012). Such analyses are crucial for predicting the behavior of this compound in different environments and applications.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. Research into the synthesis and reactions of hydrazones, for instance, provides valuable information on the chemical behavior of hydrazide derivatives (Meshcheryakova & Kataev, 2014). This knowledge can be applied to understand and predict the chemical properties of this compound.

properties

IUPAC Name

3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(2)7-15(18)17-16-8-12-3-5-13(6-4-12)19-14-9-20-10-14/h3-6,8,11,14H,7,9-10H2,1-2H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNTTYUMNQLKQX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN=CC1=CC=C(C=C1)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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